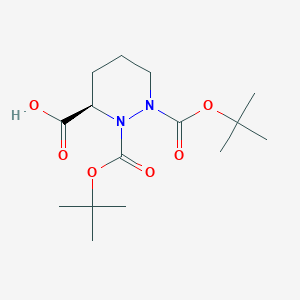

(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several stages . In one experiment, di-tert-butyl 3- [(S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexahydropyridazine-1,2-dicarboxylate was reacted with lithium hydroxide monohydrate in tetrahydrofuran at -5 - 0℃ . This was followed by a reaction with sodium hydrogen sulfate in water .Molecular Structure Analysis

The molecular formula of this compound is C15H26N2O6 . It contains a total of 34 bonds, including 16 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 N hydrazine, and 1 hydroxyl group .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it was used in a reaction with di(acetyloxy)iodobenzene and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical in water and acetonitrile at 0 - 20℃ for 4 hours .Applications De Recherche Scientifique

Water Oxidation Catalysts

Research into the development of water oxidation catalysts has led to the synthesis of well-organized dinuclear complexes involving similar tert-butoxycarbonyl groups. These complexes demonstrate significant potential in oxygen evolution reactions, showcasing the utility of tert-butoxycarbonyl groups in designing effective catalysts for sustainable chemical processes (Zong & Thummel, 2005).

Metal-Free Organic Transformations

The carbonyl functional group, akin to the one in the query compound, has been utilized in metal-free conditions to achieve C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, indicating the versatility of such structures in eco-friendly organic synthesis. This approach opens avenues for synthesizing quinoxaline derivatives, highlighting the importance of tert-butoxycarbonyl moieties in facilitating green chemistry applications (Xie et al., 2019).

Asymmetric Hydrogenation Catalysts

Compounds featuring tert-butoxycarbonyl groups have been explored for their role in asymmetric hydrogenation, leading to the development of chiral pharmaceutical ingredients. Such research underlines the importance of these structures in creating catalysts that can selectively produce enantiomerically pure compounds, a key goal in medicinal chemistry (Imamoto et al., 2012).

Bioconjugate Development for Biomedical Applications

Ruthenium(II) dicarbonyl complexes, similar in structural complexity to the query compound, have been synthesized and characterized for their potential in developing CORM-peptide nucleic acid bioconjugates. This research signifies the compound's relevance in bioconjugate chemistry, offering insights into its application in biosensing and biomedical fields (Bischof et al., 2013).

Synthetic Applications in Organic Chemistry

The compound's structural motif is conducive to various synthetic applications, including the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl compounds via iron-catalyzed oxidation reactions. This illustrates the compound's utility in constructing complex organic molecules, which could have implications in material science and drug development (Li et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(3R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXHSDCSBUGOLZ-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2748334.png)

![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2748335.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2748336.png)

![2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate](/img/structure/B2748339.png)

![Methyl 2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B2748346.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)

![Methyl 2-(thiophene-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748352.png)

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)